
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
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Description
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H20Cl2N4O4S2 and its molecular weight is 527.44. The purity is usually 95%.
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Biological Activity
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a complex organic compound featuring a thiadiazole moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.
Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates a thiadiazole ring that enhances its ability to interact with biological targets. The presence of the 3,4-dichlorophenyl group and the diethoxybenzamide moiety contributes to its lipophilicity and cellular permeability, which are essential for biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : The compound exhibited cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. The presence of the thiadiazole ring enhances interaction with tubulin proteins, leading to disrupted microtubule dynamics .
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32.6 µg/mL | |
Escherichia coli | 47.5 µg/mL |
Other Biological Activities
- Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
- Antidiabetic : Some derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models.
- Neuroprotective Effects : Recent studies suggest that thiadiazole derivatives may provide neuroprotection against oxidative stress .
Case Studies
A notable study evaluated a series of thiadiazole derivatives for their anticancer properties and found that structural modifications significantly affected their potency. For instance, substituting different aryl groups on the thiadiazole ring altered the interaction with cellular targets and enhanced biological activity .
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUPELBVUUUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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